molecular formula C20H21NO3 B153435 tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate CAS No. 170147-29-2

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

Cat. No. B153435
M. Wt: 323.4 g/mol
InChI Key: YCFZVONIZHVXGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl derivatives often involves the use of tert-butyl groups as protecting groups or as part of the compound's structure. For instance, the synthesis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate involves the reaction of di-tert-butyl dicarbonate with 2-aminobenzimidazole . Similarly, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is synthesized from 5-bromoindole . These methods could potentially be adapted for the synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

Molecular Structure Analysis

Crystallographic studies are a common method to analyze the molecular structure of tert-butyl derivatives. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by single crystal X-ray diffraction, which provided detailed information about its crystal structure . Similarly, the crystal structures of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate and tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate were determined by X-ray diffraction. These studies can give insights into the molecular structure of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

Chemical Reactions Analysis

Tert-butyl compounds participate in various chemical reactions. For instance, tert-butyl phenylazocarboxylates are used in nucleophilic substitutions and radical reactions . The reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids is another example, leading to the synthesis of specific derivatives . These reactions demonstrate the versatility of tert-butyl compounds in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl derivatives can be studied through various analytical techniques. Gas-liquid chromatography and mass spectral analysis are used to analyze tert-butyl carboxylates . Thermal and crystallographic studies provide information on the stability and crystal packing of these compounds . Additionally, DFT studies can predict the physicochemical properties and reactivity of tert-butyl derivatives .

Scientific Research Applications

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including tert-butylated compounds, have been widely used in industrial applications. Their environmental occurrence, fate, human exposure, and toxicity have been a concern. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and in humans. Studies suggest that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenicity. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Indole Synthesis and Classification

The synthesis and classification of indoles, including compounds related to tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate, have been extensively reviewed. The classification framework aids in understanding the diverse synthetic routes to indoles, highlighting the importance of such compounds in organic chemistry and pharmaceutical applications (Taber & Tirunahari, 2011).

Bioactive Compounds and Their Applications

Research on neo fatty acids, neo alkanes, and their analogs, including derivatives containing tertiary butyl groups, has shown potential applications as antioxidants and in anticancer, antimicrobial, and antibacterial agents. These natural metabolites and synthetic derivatives are explored for their use in cosmetics, agronomic, and pharmaceutical industries, highlighting the functional diversity of tert-butylated compounds (Dembitsky, 2006).

Etherification Processes and Applications

The etherification of glycerol with tert-butyl alcohol (TBA) to produce glycerol ether compounds is an example of the chemical utility of tert-butylated reagents. This review covers the mechanisms and products of glycerol etherification, demonstrating the relevance of tert-butyl derivatives in producing biofuels and specialty chemicals (Palanychamy et al., 2022).

Microbial Degradation of tert-Butyl Compounds

The microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface has been reviewed, providing insights into the environmental persistence and potential remediation strategies for tert-butylated pollutants. This research underscores the environmental impact and degradation challenges associated with such compounds (Schmidt et al., 2004).

Future Directions

The study of indole derivatives is a significant area of research in medicinal chemistry due to the prevalence of the indole ring in biologically active compounds. Future research could explore the biological activity of “tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate” and related compounds .

properties

IUPAC Name

tert-butyl 5-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-13-17(9-10-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFZVONIZHVXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

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